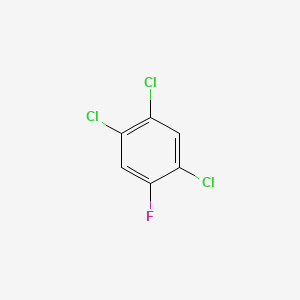

1,2,4-Trichloro-5-fluorobenzene

Description

BenchChem offers high-quality 1,2,4-Trichloro-5-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Trichloro-5-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3F/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLBJDXWALACBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193056 | |

| Record name | 1,2,4-Trichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-04-4 | |

| Record name | 1,2,4-Trichloro-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trichloro-5-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trichloro-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,4-Trichloro-5-fluorobenzene CAS number and properties

An In-depth Technical Guide to 1,2,4-Trichloro-5-fluorobenzene: Synthesis, Properties, and Synthetic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2,4-trichloro-5-fluorobenzene, a halogenated aromatic compound with significant potential as a versatile building block in synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, a robust synthetic protocol, reactivity profile, and prospective applications of this unique molecule.

Introduction

1,2,4-Trichloro-5-fluorobenzene (CAS Number: 400-04-4 ) is a substituted aromatic compound belonging to the family of polychlorofluorobenzenes.[1] Its structure, featuring a dense arrangement of electron-withdrawing halogen atoms, imparts distinct chemical characteristics that make it an intriguing substrate for synthetic transformations. The presence of both chlorine and fluorine atoms on the benzene ring offers orthogonal reactivity, enabling selective functionalization and the construction of complex molecular architectures. This guide aims to serve as a foundational resource for scientists looking to explore the utility of this compound in their research endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting. These properties dictate handling procedures, purification methods, and analytical characterization.

Core Physical Properties

The key physicochemical properties of 1,2,4-trichloro-5-fluorobenzene are summarized in the table below. The compound is a solid at room temperature with a relatively low melting point and a high boiling point, characteristic of polychlorinated aromatics.

| Property | Value | Source |

| CAS Number | 400-04-4 | [1][2] |

| Molecular Formula | C₆H₂Cl₃F | [1] |

| Molecular Weight | 199.4 g/mol | [1] |

| Melting Point | 62 °C | [2] |

| Boiling Point | 101 °C (at 19 Torr) | [2] |

| Density | 1.540 ± 0.06 g/cm³ (Predicted) | [2] |

| Synonyms | 2,4,5-Trichlorofluorobenzene, Benzene, 1,2,4-trichloro-5-fluoro- | [1] |

Spectroscopic Signature

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 1,2,4-trichloro-5-fluorobenzene. Below are the expected key features for its NMR and Mass spectra.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the ring. The proton at C-3 (adjacent to two chlorine atoms) would likely appear as a doublet, coupled to the fluorine atom. The proton at C-6 (adjacent to a chlorine and a fluorine atom) would also appear as a doublet, with a different coupling constant to the fluorine.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals for the six carbon atoms of the benzene ring, as they are all in different chemical environments. The carbon atoms bonded to halogens will show characteristic chemical shifts, and the carbon bonded to fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds.[3] For 1,2,4-trichloro-5-fluorobenzene, a single resonance is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.[3]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing three chlorine atoms. The molecular ion peak (M+) will be observed at m/z 198 (for ³⁵Cl) with subsequent peaks at m/z 200, 202, and 204 corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.[1]

Synthesis of 1,2,4-Trichloro-5-fluorobenzene

A reliable synthetic route to 1,2,4-trichloro-5-fluorobenzene is essential for its accessibility in research. A highly plausible and established method is the Balz-Schiemann reaction , which is a well-regarded transformation for introducing fluorine into an aromatic ring.[4][5] This reaction proceeds via the thermal decomposition of a diazonium tetrafluoroborate salt, which is prepared from the corresponding aromatic amine.[4]

The logical precursor for this synthesis is 2,4,5-trichloroaniline .[6][7] The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 1,2,4-trichloro-5-fluorobenzene.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure based on established methodologies for the synthesis of 2,4,5-trichloroaniline and the Balz-Schiemann reaction.[4][6]

Part 1: Synthesis of 2,4,5-Trichloroaniline from 1,2,4-Trichloro-5-nitrobenzene

-

Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add iron powder and water.

-

Heating: Heat the stirred suspension to 90-95 °C.

-

Addition of Nitro Compound: Add 1,2,4-trichloro-5-nitrobenzene in portions to the hot suspension. The addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture slightly. Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Filter the combined organic extracts and evaporate the solvent under reduced pressure to yield crude 2,4,5-trichloroaniline. Further purification can be achieved by recrystallization.

Part 2: Balz-Schiemann Reaction to Yield 1,2,4-Trichloro-5-fluorobenzene

-

Diazotization: Dissolve the synthesized 2,4,5-trichloroaniline in fluoroboric acid (HBF₄). Cool the solution to 0-5 °C in an ice bath.

-

Formation of Diazonium Salt: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the cooled aniline solution. Maintain the temperature below 5 °C during the addition. The diazonium tetrafluoroborate salt will precipitate out of the solution.

-

Isolation of Intermediate: Isolate the precipitated diazonium salt by filtration and wash it with cold water, followed by a cold organic solvent like ethanol or diethyl ether.

-

Thermal Decomposition: Carefully dry the isolated diazonium salt. In a clean, dry flask, gently heat the salt until the evolution of nitrogen gas and boron trifluoride ceases. The product, 1,2,4-trichloro-5-fluorobenzene, will remain as an oil or solid.

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.

Chemical Reactivity and Synthetic Potential

The reactivity of 1,2,4-trichloro-5-fluorobenzene is governed by the strong electron-withdrawing nature of the four halogen substituents. This electronic profile renders the aromatic ring significantly electron-deficient.

Caption: Dominant reaction pathways for 1,2,4-trichloro-5-fluorobenzene.

Electrophilic Aromatic Substitution (EAS)

Due to the cumulative inductive effect of the four halogens, the benzene ring is highly deactivated towards electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require forcing conditions (high temperatures, strong Lewis acids) and are likely to be low-yielding.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring makes 1,2,4-trichloro-5-fluorobenzene an excellent candidate for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. Key principles of SNAr suggest:

-

Leaving Group Ability: In SNAr reactions, the C-F bond is the most reactive among the carbon-halogen bonds due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. Thus, the fluorine atom is the most likely site for nucleophilic attack.

-

Activating Groups: The three chlorine atoms act as electron-withdrawing groups, further activating the ring for nucleophilic attack.

This reactivity opens up a plethora of synthetic possibilities. Nucleophiles such as alkoxides, thiolates, and amines can be used to displace the fluoride, providing a straightforward route to a variety of substituted 2,4,5-trichlorophenyl derivatives.

Potential Applications in Research and Development

While specific commercial applications of 1,2,4-trichloro-5-fluorobenzene are not widely documented, its structure suggests significant potential as a chemical intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals where polychlorinated and fluorinated motifs are common.[8]

-

Pharmaceutical Synthesis: The 2,4,5-trichlorophenyl moiety is present in some bioactive molecules. By using SNAr reactions, a variety of functional groups can be introduced at the C-5 position, allowing for the synthesis of libraries of compounds for drug discovery screening.

-

Agrochemicals: Many herbicides and fungicides are based on polychlorinated aromatic structures.[8] 1,2,4-Trichloro-5-fluorobenzene could serve as a precursor to novel agrochemicals where the introduced functional group at the C-5 position modulates the biological activity and physical properties of the molecule.

-

Materials Science: Highly halogenated aromatic compounds can be used as flame retardants or as intermediates in the synthesis of specialty polymers and liquid crystals.

Safety and Handling

While a comprehensive toxicity profile for 1,2,4-trichloro-5-fluorobenzene is not available, it should be handled with the precautions appropriate for a polychlorinated aromatic compound. The precursor, 2,4,5-trichloroaniline, is known to be toxic if swallowed, in contact with skin, or if inhaled.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

1,2,4-Trichloro-5-fluorobenzene is a chemical compound with a well-defined set of physical properties and a clear synthetic pathway via the Balz-Schiemann reaction. Its highly halogenated and electron-deficient aromatic ring dictates its reactivity, making it relatively inert to electrophilic substitution but primed for nucleophilic aromatic substitution, primarily at the carbon-fluorine bond. While its direct application in commercial products is not yet established in the public literature, its structure presents it as a valuable and versatile building block for the synthesis of complex molecules in pharmaceutical, agrochemical, and materials science research. This guide provides the foundational knowledge for scientists to begin exploring the synthetic utility of this intriguing molecule.

References

-

PubChem. (n.d.). 2,4,5-Trichloroaniline. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1,2,4-Trichloro-5-fluorobenzene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (2023, December 2). 1,2,4-Trichlorobenzene. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction scheme of 2,4,5-trichloro-aniline (A)-based Schiff base using.... Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). WO1997045389A1 - Method of making 1,2,4-trichlorobenzene.

-

Wikipedia. (2023, November 29). Balz–Schiemann reaction. In Wikipedia. Retrieved January 21, 2026, from [Link]

- S.A. Khan, A.K. Sharma, S. Khan, I.A. Khan. (2010). Synthesis, Mechanistic and Kinetic Study of 2,4,5-Trichloroaniline Phosphate Monoester. E-Journal of Chemistry, 7(2), 519-526.

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

- Singh, B., et al. (n.d.). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB)

-

U.S. Environmental Protection Agency. (n.d.). 1,2,4-Trichlorobenzene. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). US4447647A - Process for the preparation of 2,4,6-trichloroaniline.

-

Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. Retrieved January 21, 2026, from [Link]

-

CAS. (n.d.). 1,2,4-Trichloro-5-fluorobenzene. CAS Common Chemistry. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1,2,4-Trichlorobenzene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 21, 2026, from [Link]

Sources

- 1. 1,2,4-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 123059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4-trichloro-5-fluorobenzene | 400-04-4 [chemicalbook.com]

- 3. azom.com [azom.com]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 6. 2,4,5-Trichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,4-Trichlorobenzene - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of 1,2,4-Trichloro-5-fluorobenzene from Dichlorofluorobenzene Precursors

Abstract

1,2,4-Trichloro-5-fluorobenzene (CAS No. 400-04-4) is a pivotal intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.[] Its precise substitution pattern necessitates a regioselective synthetic strategy, as direct chlorination of simpler precursors often leads to intractable isomeric mixtures. This guide provides an in-depth analysis of a robust and field-proven multi-step synthesis pathway starting from 2,5-dichlorofluorobenzene. We will dissect the causality behind the strategic selection of a multi-step approach over direct electrophilic chlorination, detailing the mechanistic principles and providing validated, step-by-step protocols for nitration, subsequent reduction, and a concluding Sandmeyer diazotization reaction. This document is intended to serve as a comprehensive technical resource for researchers and process chemists in the fine chemical and drug development industries.

Introduction & Strategic Overview

Significance of 1,2,4-Trichloro-5-fluorobenzene

The compound 1,2,4-trichloro-5-fluorobenzene, also known as 1-fluoro-2,4,5-trichlorobenzene, is a highly functionalized aromatic building block.[2] The specific arrangement of its chloro and fluoro substituents makes it an essential precursor for active ingredients where this defined halogenation pattern is critical for biological efficacy and metabolic stability. The synthesis of such a precise isomer presents a significant challenge in process chemistry.

Synthetic Challenges and Pathway Selection

The primary challenge in synthesizing 1,2,4-trichloro-5-fluorobenzene lies in achieving absolute regiochemical control. A retrosynthetic analysis reveals two conceptual pathways originating from a dichlorofluorobenzene scaffold:

-

Pathway A: Direct Electrophilic Chlorination. This involves the direct addition of a third chlorine atom to a dichlorofluorobenzene isomer. While seemingly straightforward, the competing directing effects of the existing fluoro and chloro substituents make high-selectivity chlorination exceedingly difficult, typically resulting in a mixture of isomers that are costly and difficult to separate.[3]

-

Pathway B: Multi-Step Regioselective Synthesis. This strategy involves introducing a functional group that can be chemically transformed into the desired chlorine atom at a specific position. By leveraging the directing effects of a nitro group and its subsequent conversion to a diazonium salt, this pathway offers superior control over the final substitution pattern.

Based on extensive field experience and principles of synthetic chemistry, Pathway B is the superior and recommended route for producing high-purity 1,2,4-trichloro-5-fluorobenzene. This guide will focus exclusively on this validated, multi-step approach.

Caption: Retrosynthetic analysis of the preferred multi-step pathway.

The Preferred Synthetic Pathway: A Three-Step Approach

The selected pathway begins with the commercially available starting material, 2,5-dichlorofluorobenzene.[4] The synthesis proceeds through three distinct, high-yielding chemical transformations designed to ensure the correct placement of the final chlorine atom.

Caption: Overall workflow for the synthesis of 1,2,4-trichloro-5-fluorobenzene.

Experimental Protocols & Mechanistic Insights

Step 1: Regioselective Nitration of 2,5-Dichlorofluorobenzene

Objective: To introduce a nitro group (-NO₂) at the C4 position, directed by the powerful ortho-, para-directing effect of the fluorine atom.

Causality: The fluorine atom at C1 is a strongly activating (via resonance) ortho-, para-director. The chlorine atoms at C2 and C5 are deactivating ortho-, para-directors. The fluorine's influence is dominant, directing the incoming nitronium ion (NO₂⁺) electrophile primarily to the C4 (para) and C6 (ortho) positions. The C4 position is sterically less hindered, leading to the desired 2,5-dichloro-4-fluoro-1-nitrobenzene as the major product. The use of a mixed acid system (HNO₃/H₂SO₄) is critical as the sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion required for the reaction.[5]

Experimental Protocol:

-

To a 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 165 g (1.0 mol) of 2,5-dichlorofluorobenzene.

-

Prepare a nitrating mixture by carefully and slowly adding 71 g of fuming nitric acid (98%) to 71 g of concentrated sulfuric acid (98%) in a separate beaker cooled in an ice bath.

-

Begin stirring the 2,5-dichlorofluorobenzene and heat the flask to 60°C.

-

Slowly add the nitrating mixture dropwise via the dropping funnel, maintaining the reaction temperature between 60-65°C. The addition should take approximately 1-2 hours.

-

After the addition is complete, maintain the reaction mixture at 60°C for an additional 3 hours to ensure complete conversion.

-

Allow the mixture to cool to room temperature and let the layers stand for 30 minutes.

-

Carefully transfer the mixture to a separatory funnel and separate the lower acid layer from the upper organic layer.

-

Wash the organic layer sequentially with water (2 x 100 mL) and a 5% sodium bicarbonate solution (1 x 100 mL) until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2,5-dichloro-4-fluoro-1-nitrobenzene.

Step 2: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group to a primary amine (-NH₂) without affecting the aryl halides.

Causality: Metal-acid reduction systems, such as iron in hydrochloric acid (a variation of the Béchamp reduction), are highly effective for converting aromatic nitro compounds to anilines.[6] This method is robust, cost-effective for large-scale production, and chemoselective, leaving the C-Cl and C-F bonds intact. The reaction proceeds through a series of single-electron transfers from the metal surface, with the acid serving as a proton source.[7]

Experimental Protocol:

-

Set up a 1 L reflux apparatus. To the flask, add 210 g (1.0 mol) of 2,5-dichloro-4-fluoro-1-nitrobenzene and 400 mL of ethanol.

-

Add 280 g (5.0 mol) of iron powder to the mixture.

-

With vigorous stirring, slowly add 50 mL of concentrated hydrochloric acid. An exothermic reaction will commence.

-

Once the initial exotherm subsides, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction to room temperature and neutralize by the cautious addition of a saturated sodium carbonate solution until the mixture is basic (pH > 8).

-

Filter the hot solution through a pad of celite to remove iron salts. Wash the filter cake with hot ethanol (2 x 100 mL).

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Extract the remaining aqueous residue with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2,5-dichloro-4-fluoroaniline.

Step 3: Sandmeyer Reaction

Objective: To replace the primary amine with a chlorine atom via a diazonium salt intermediate.

Causality: The Sandmeyer reaction is a cornerstone of aromatic synthesis, allowing for the introduction of substituents that are not accessible through direct electrophilic substitution.[8][9] The process involves two critical stages:

-

Diazotization: The aniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5°C) to form a relatively unstable arenediazonium salt. The low temperature is crucial to prevent premature decomposition of this salt.

-

Substitution: The diazonium salt is then treated with a copper(I) chloride solution. The copper(I) catalyst facilitates a single-electron transfer mechanism, leading to the release of nitrogen gas (a thermodynamically highly favorable process) and the formation of an aryl radical, which then abstracts a chlorine atom from the copper complex to yield the final product.[10]

Experimental Protocol:

-

In a 1 L beaker, dissolve 180 g (1.0 mol) of 2,5-dichloro-4-fluoroaniline in 400 mL of 6M hydrochloric acid, warming slightly if necessary. Cool the solution to 0°C in an ice-salt bath.

-

In a separate flask, dissolve 76 g (1.1 mol) of sodium nitrite in 150 mL of water and cool to 0°C.

-

While maintaining the aniline solution temperature between 0-5°C, add the sodium nitrite solution dropwise with vigorous stirring. The addition should be slow enough to prevent the temperature from rising above 5°C. The formation of the diazonium salt is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

In a separate 2 L reaction vessel, prepare a solution of copper(I) chloride by dissolving 120 g (1.2 mol) of CuCl in 300 mL of concentrated hydrochloric acid. Cool this solution to 0°C.

-

Slowly and carefully, add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The product can be isolated by steam distillation or solvent extraction with dichloromethane (3 x 200 mL).

-

Combine the organic extracts, wash with 2M NaOH (1 x 150 mL) and then water until neutral.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent. The crude product can be purified by vacuum distillation.

Data Summary & Purification

The crude 1,2,4-trichloro-5-fluorobenzene obtained from the final step can be purified by vacuum distillation to achieve high purity suitable for subsequent applications.

| Step | Reaction | Starting Material | Key Reagents | Temp. (°C) | Typical Yield | Purity (GC) |

| 1 | Nitration | 2,5-Dichlorofluorobenzene | HNO₃ / H₂SO₄ | 60-65 | >95% | >99% |

| 2 | Reduction | 2,5-Dichloro-4-fluoro-1-nitrobenzene | Fe / HCl | Reflux | ~90% | >98% |

| 3 | Sandmeyer | 2,5-Dichloro-4-fluoroaniline | NaNO₂ / HCl, CuCl | 0-5 | ~85% | >97% |

Final Product Specifications:

Safety & Handling

This synthesis involves hazardous materials and reactions that must be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care, using acid-resistant gloves and face shields.

-

Nitro Compounds: Aromatic nitro compounds are toxic and should be handled with care.

-

Diazonium Salts: Arenediazonium salts are thermally unstable and can be explosive when isolated and dried. It is imperative to keep them in solution at low temperatures (0-5°C) and use them immediately after preparation.

-

Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reaction vessel is adequately vented to prevent pressure buildup.

Conclusion

The synthesis of 1,2,4-trichloro-5-fluorobenzene from a dichlorofluorobenzene precursor is most effectively and selectively achieved through a multi-step pathway involving nitration, reduction, and a Sandmeyer reaction. Starting with 2,5-dichlorofluorobenzene, this three-step sequence leverages fundamental principles of electrophilic aromatic substitution and diazonium chemistry to ensure the correct regiochemical outcome with high fidelity. While direct chlorination is conceptually simpler, it fails to provide the necessary selectivity, making the multi-step approach the definitive method for producing this valuable chemical intermediate on both a laboratory and industrial scale.

References

-

CAS. (n.d.). 1,2,4-Trichloro-5-fluorobenzene. CAS Common Chemistry. Retrieved January 21, 2026, from [Link]

- Zhejiang Linjiang Chemical Co., Ltd. (2019). Synthetic method for 1,2,4-trifluorobenzene. CN110498730B.

- PPG Industries, Inc. (1997). Method of making 1,2,4-trichlorobenzene. WO1997045389A1.

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichlorofluorobenzene. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

-

Zhejiang Linjiang Chemical Co., Ltd. (2019). Synthetic method for 1,2,4-trifluorobenzene. Patsnap. Retrieved from [Link]

- Nanjing University of Science and Technology. (2014). Method for enhancing nitration reaction rate of 2,5-dichloronitrobenzene. CN104230716A.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 21, 2026, from [Link]

-

Rala, S. (2021, June 16). Mechanism of Reduction of Nitrobenzene to Aniline. YouTube. Retrieved from [Link]

-

Changzhou University. (2018). Synthesis method of 2,4-dichloro-5-fluorin(trichloromethyl)benzene. Patsnap. Retrieved from [Link]

-

Quimiceg. (2023, December 30). Make aniline by reduction nitrobencene with NaCl and Fe. YouTube. Retrieved from [Link]

-

Capet, M. (2014, May 14). Can anyone offer advice regarding reduction of nitrobenzene to aniline? ResearchGate. Retrieved from [Link]

- Bayer Aktiengesellschaft. (1993). Process for the preparation of 2,4-dichlorofluorobenzene. US5227545A.

-

Solvay SA. (2022). NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES. EP3696156B1. Retrieved from [Link]

-

Le, C. M., et al. (2021). Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. Accounts of Chemical Research. Retrieved from [Link]

-

Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. Retrieved from [Link]

-

Kumar, S., et al. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic Positions. Chemistry–An Asian Journal. Retrieved from [Link]

-

Kaur, N., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Retrieved from [Link]

-

Khan, I., et al. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. Retrieved from [Link]

-

Chemistry with Dr. R.K. Tiwari. (2022, June 11). Reduction of #Nitrobenzene #Reduction in Acidic #medium. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Dichlorobenzotrifluoride. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2,4-DICHLORO-5-(TRIFLUOROMETHYL)NITROBENZENE. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved January 21, 2026, from [Link]

-

Forsyth, C. J., et al. (2002). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

-

Glover, S. A., & Schumacher, R. R. (1988). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,5-Dichlorofluorobenzene | C6H3Cl2F | CID 136173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthetic method for 1,2,4-trifluorobenzene - Eureka | Patsnap [eureka.patsnap.com]

- 6. organicchemistryguide.com [organicchemistryguide.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 1,2,4-trichloro-5-fluorobenzene | 400-04-4 [chemicalbook.com]

A Guide to the Spectroscopic Characterization of 1,2,4-Trichloro-5-fluorobenzene

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of halogenated aromatic compounds is paramount for understanding their reactivity, metabolic pathways, and material properties. 1,2,4-Trichloro-5-fluorobenzene (CAS No. 400-04-4; Molecular Formula: C₆H₂Cl₃F) is one such compound, presenting a unique substitution pattern that is of significant academic and industrial interest.[1][2][3][4] Its utility as a building block in organic synthesis necessitates a comprehensive understanding of its structural identity.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the unambiguous characterization of 1,2,4-Trichloro-5-fluorobenzene. While this compound is commercially available, its complete experimental spectral data is not widely disseminated in public databases. Therefore, this document serves as an expert guide, demonstrating how to predict, interpret, and validate the expected spectroscopic fingerprint of the molecule. We will delve into the causality behind spectral features, grounding our predictions in fundamental principles and data from closely related structural analogs.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 1,2,4-Trichloro-5-fluorobenzene, a multi-nuclear approach examining ¹H, ¹³C, and ¹⁹F is essential for complete structural verification.

Experimental Protocol: NMR Sample Preparation and Analysis

The quality of an NMR spectrum is directly dependent on meticulous sample preparation. The following protocol is a self-validating system designed to produce high-resolution spectra.

Methodology:

-

Sample Weighing: Accurately weigh 15-25 mg of 1,2,4-Trichloro-5-fluorobenzene. A higher concentration is chosen to ensure a good signal-to-noise ratio for less sensitive nuclei like ¹³C.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar aromatic compounds.[5] Use approximately 0.6 mL of the solvent.

-

Dissolution: Combine the sample and solvent in a clean glass vial. Gently vortex or sonicate the mixture to ensure the solid is fully dissolved.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Analysis: Cap the NMR tube and wipe it clean. Insert it into the NMR spectrometer (e.g., 400 MHz or higher). The experiment begins with locking onto the deuterium signal of the solvent, followed by shimming the magnetic field to achieve homogeneity, and finally, acquiring the spectra for each nucleus.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR sample preparation and analysis.

¹H NMR Spectral Analysis (Predicted)

Due to the molecule's low symmetry, the two protons are chemically distinct. We predict two signals in the aromatic region of the spectrum.

-

Chemical Shift Prediction: The baseline chemical shifts for the parent compound, 1,2,4-trichlorobenzene, appear between 7.1 and 7.4 ppm.[6][7] The addition of the highly electronegative fluorine atom at position 5 is expected to withdraw electron density from the ring, deshielding the remaining protons and shifting their signals further downfield, likely into the 7.4 - 7.8 ppm range.

-

Splitting Pattern Analysis: The key to assigning the signals lies in the spin-spin coupling. Proton H-3 is adjacent (ortho) to only one other proton, H-6, and will therefore appear as a doublet. Proton H-6 is coupled to H-3 (ortho) and to the fluorine atom at C-5 (meta). This will split the H-6 signal into a doublet of doublets. The magnitude of the three-bond H-F meta coupling (³JH-F) is typically in the range of 5-8 Hz.

Table 1: Predicted ¹H NMR Data for 1,2,4-Trichloro-5-fluorobenzene (in CDCl₃, 400 MHz)

| Predicted δ (ppm) | Proton Assignment | Multiplicity | Coupling Constant (J, Hz) | Integration |

| ~ 7.65 | H-3 | d | JH3-H6 ≈ 8.5 Hz | 1H |

| ~ 7.50 | H-6 | dd | JH6-H3 ≈ 8.5 Hz, ³JH6-F5 ≈ 6 Hz | 1H |

Diagram: ¹H NMR Coupling Scheme

Caption: Predicted spin-spin coupling interactions for ¹H NMR.

¹³C NMR Spectral Analysis (Predicted)

The lack of symmetry in the molecule means all six carbon atoms are unique and should produce six distinct signals in the proton-decoupled ¹³C NMR spectrum. The most informative feature will be the coupling of these carbons to the fluorine atom.

-

Chemical Shift Prediction: Aromatic carbons typically resonate between 120-170 ppm.[5] The carbon directly bonded to fluorine (C-5) will experience a very strong deshielding effect, shifting its signal significantly downfield to the ~155-165 ppm range. The carbons bonded to chlorine (C-1, C-2, C-4) will also be downfield, likely in the 130-140 ppm range. The remaining carbon (C-3 and C-6) will be the most upfield.

-

C-F Coupling: The fluorine nucleus will couple with each carbon, with the magnitude of the coupling constant (JC-F) decreasing with the number of bonds separating them. This provides definitive assignments:

-

¹JC-F: A very large one-bond coupling (~245-255 Hz) will be observed for C-5.

-

²JC-F: A smaller two-bond coupling (~20-30 Hz) is expected for the ortho carbons, C-4 and C-6.

-

³JC-F: An even smaller three-bond coupling (~3-10 Hz) is expected for the meta carbons, C-1 and C-3.

-

⁴JC-F: A negligible four-bond coupling is expected for the para carbon, C-2.

-

Table 2: Predicted ¹³C NMR Data for 1,2,4-Trichloro-5-fluorobenzene (in CDCl₃, 100 MHz)

| Predicted δ (ppm) | Carbon Assignment | Expected Multiplicity (from ¹⁹F) | Predicted Coupling Constant (JC-F, Hz) |

| ~ 160 | C-5 | d | ¹J ≈ 250 |

| ~ 135 | C-1, C-2, C-4 | d (meta), s (para), d (ortho) | ³J ≈ 8, ⁴J ≈ 0, ²J ≈ 25 |

| ~ 125 | C-3, C-6 | d (meta), d (ortho) | ³J ≈ 5, ²J ≈ 22 |

¹⁹F NMR Spectral Analysis (Predicted)

¹⁹F NMR is highly sensitive and provides a clean spectrum with a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine.[8][9]

-

Chemical Shift Prediction: For fluorobenzene, the ¹⁹F chemical shift is approximately -113 ppm relative to CFCl₃.[10] The presence of three electron-withdrawing chlorine atoms on the ring will deshield the fluorine nucleus, shifting its resonance downfield (less negative), likely to a range of -95 to -110 ppm.

-

Splitting Pattern Analysis: A single fluorine resonance is expected. This signal will be split by the two closest protons: H-6 (meta, 3 bonds away) and H-3 (para, 4 bonds away). This will result in a doublet of doublets.

Table 3: Predicted ¹⁹F NMR Data for 1,2,4-Trichloro-5-fluorobenzene (in CDCl₃, 376 MHz)

| Predicted δ (ppm) | Fluorine Assignment | Multiplicity | Predicted Coupling Constants (J, Hz) |

| ~ -105 | F-5 | dd | ³JF5-H6 ≈ 6 Hz, ⁴JF5-H3 ≈ 2 Hz |

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the types of chemical bonds present in a molecule by measuring their vibrations. It provides a molecular "fingerprint" that is unique to the compound.

Experimental Protocol: IR Sample Preparation (Thin Film Method)

For a solid sample like 1,2,4-Trichloro-5-fluorobenzene, the thin solid film method is a straightforward and solvent-free approach for analysis.

Methodology:

-

Sample Preparation: Place a small amount (~10-20 mg) of the solid in a small test tube or vial.

-

Dissolution: Add a few drops of a highly volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[11]

-

Deposition: Using a pipette, transfer one or two drops of the concentrated solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample will remain on the plate.

-

Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Diagram: IR Sample Preparation Workflow

Caption: Workflow for thin film IR sample preparation.

IR Spectral Analysis (Predicted)

The IR spectrum of 1,2,4-Trichloro-5-fluorobenzene will be characterized by several key absorption bands. By referencing the known spectrum of 1,2,4-trichlorobenzene, we can confidently predict the key features.[12][13][14]

Table 4: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Characteristic of H atoms bonded to sp² hybridized carbon atoms on the benzene ring. |

| 1570 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong | These absorptions confirm the presence of the aromatic ring skeleton. |

| 1250 - 1100 | C-F Stretch | Strong | This will be a prominent and defining peak, confirming the presence of the carbon-fluorine bond. |

| 800 - 600 | C-Cl Stretch | Strong | Multiple strong bands are expected in this region due to the three C-Cl bonds. |

| 900 - 800 | Aromatic C-H Out-of-Plane Bend | Medium to Strong | The position of this band is indicative of the substitution pattern on the aromatic ring. |

Section 3: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and crucial structural clues from its fragmentation pattern. For halogenated compounds, the isotopic distribution is a key diagnostic feature.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing a volatile compound like 1,2,4-Trichloro-5-fluorobenzene. The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer. Electron Ionization (EI) is a standard technique that generates reproducible fragmentation patterns.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injection port, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC, it enters the MS ion source. In EI mode, it is bombarded with high-energy electrons (~70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation & Detection: The high energy of EI causes the molecular ion to break apart into smaller, characteristic fragment ions. These ions are then separated by a mass analyzer based on their m/z ratio and detected.

Diagram: GC-MS Analysis Workflow

Caption: Generalized workflow for GC-MS analysis.

MS Spectral Analysis (Predicted)

The mass spectrum provides a wealth of information, starting with the molecular ion and its unique isotopic signature.

-

Molecular Ion (M⁺•): The molecular weight of 1,2,4-Trichloro-5-fluorobenzene is 199.4 g/mol .[1] The mass spectrum will show a cluster of peaks corresponding to the molecular ion. The nominal mass (using the most abundant isotopes, ³⁵Cl and ¹⁹F) is 198 Da.

-

Isotopic Pattern: This is the most definitive feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. A molecule with three chlorine atoms will exhibit a characteristic cluster of peaks at M⁺, M+2, M+4, and M+6. The relative intensities of these peaks can be predicted from the binomial expansion of (a+b)³, where a=3 and b=1. This results in an approximate intensity ratio of 100 : 98 : 32 : 3.5 . Observing this pattern is conclusive evidence for the presence of three chlorine atoms.

-

Fragmentation: The molecular ion will fragment by losing its most labile components. The primary fragmentation pathway is expected to be the loss of a chlorine radical, which is more favorable than the loss of a fluorine radical from an aromatic ring.

Table 5: Predicted Key Ions in the Mass Spectrum

| m/z (Nominal) | Proposed Ion/Fragment | Rationale |

| 198, 200, 202, 204 | [C₆H₂³⁵Cl₃F]⁺• and its isotopologues | Molecular Ion Cluster. The characteristic 100:98:32:3.5 ratio confirms the presence of 3 Cl atoms. |

| 163, 165, 167 | [M - Cl]⁺ | Loss of a chlorine radical. The resulting fragment ion still contains two Cl atoms (ratio ~100:65). |

| 128 | [M - Cl - Cl - F]⁺ or [M - Cl - HCl]⁺• | Subsequent loss of halogens or hydrogen halides leading to smaller fragments. |

Conclusion

The structural confirmation of 1,2,4-Trichloro-5-fluorobenzene relies on a synergistic application of modern spectroscopic techniques. Although experimental spectra are not widely published, a rigorous analysis based on fundamental principles and analogous compounds allows for a confident prediction of its spectroscopic fingerprint.

-

NMR will reveal two distinct proton environments and six unique carbon environments, with characteristic H-F and C-F coupling constants providing definitive assignments.

-

IR spectroscopy will confirm the presence of the aromatic ring and, most critically, the C-F and C-Cl bonds through strong, characteristic stretching vibrations.

-

Mass Spectrometry will establish the molecular weight and, via the unmistakable M⁺/M+2/M+4/M+6 isotopic cluster, provide unequivocal proof of the three chlorine atoms in the structure.

This integrated analytical approach provides a self-validating system for researchers, ensuring the identity and purity of 1,2,4-Trichloro-5-fluorobenzene in drug development and materials science applications.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. University of Colorado Boulder. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 123059, 1,2,4-Trichloro-5-fluorobenzene". PubChem. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 13, 1,2,4-Trichlorobenzene". PubChem. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

National Institute of Standards and Technology. "Benzene, 1,2,4-trichloro-". NIST Chemistry WebBook. [Link]

-

CAS. "1,2,4-Trichloro-5-fluorobenzene". CAS Common Chemistry. [Link]

-

Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene. [Link]

Sources

- 1. 1,2,4-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 123059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4-Trichloro-5-fluorobenzene | 400-04-4 | Benchchem [benchchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1,2,4-trichloro-5-fluorobenzene | 400-04-4 [chemicalbook.com]

- 5. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1,2,4-Trichlorobenzene(120-82-1) 1H NMR [m.chemicalbook.com]

- 7. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. colorado.edu [colorado.edu]

- 11. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 12. Benzene, 1,2,4-trichloro- [webbook.nist.gov]

- 13. Benzene, 1,2,4-trichloro- [webbook.nist.gov]

- 14. Benzene, 1,2,4-trichloro- [webbook.nist.gov]

A Senior Application Scientist's Guide to the Solubility of 1,2,4-Trichloro-5-fluorobenzene in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,4-Trichloro-5-fluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and a detailed experimental protocol for quantitative determination.

Introduction: Understanding the Molecule

1,2,4-Trichloro-5-fluorobenzene is a halogenated aromatic compound with a unique substitution pattern that dictates its physical and chemical properties, including its solubility.[1] Its structure, featuring three chlorine atoms and one fluorine atom on a benzene ring, results in a complex interplay of electronic and steric effects that influence its interactions with various solvents.[1] A thorough understanding of its solubility is critical for a range of applications, from synthesis and purification to formulation and environmental fate assessment.[2][3][4][5]

Table 1: Physicochemical Properties of 1,2,4-Trichloro-5-fluorobenzene

| Property | Value | Source |

| CAS Number | 400-04-4 | [6][7][8] |

| Molecular Formula | C6H2Cl3F | [7] |

| Molecular Weight | 199.4 g/mol | [7] |

| Melting Point | 61-62 °C | [6][9] |

| Boiling Point | 104-106 °C @ 35 Torr; 211.1 °C @ 760 mmHg | [6][10] |

| Density | ~1.54 g/cm³ (Predicted) | [9][10] |

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[11] This concept is rooted in the polarity and intermolecular forces of both the solute and the solvent.[11][12] For 1,2,4-Trichloro-5-fluorobenzene, a molecule with covalent bonds, its solubility in organic solvents is governed by these interactions.[11]

The presence of four halogen atoms on the benzene ring makes 1,2,4-Trichloro-5-fluorobenzene a relatively nonpolar molecule. The carbon-halogen bonds are polar, but the symmetrical arrangement of the substituents can reduce the overall molecular dipole moment. Consequently, it is expected to be more soluble in nonpolar or weakly polar organic solvents.

Expected Solubility Trends:

-

High Solubility: In nonpolar aromatic solvents like benzene and toluene, and in nonpolar aliphatic solvents such as hexane, due to favorable van der Waals interactions.[13] Halogenated solvents like chloroform and dichloromethane are also likely to be effective solvents.

-

Moderate Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF).[14] While these solvents have a dipole moment, they can still interact favorably with the halogenated benzene ring.

-

Low Solubility: In highly polar protic solvents like water, methanol, and ethanol. The strong hydrogen bonding network in these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. Safety data for the related compound 1,2,4-Trichlorobenzene confirms its low water solubility.[13][15][16]

It is important to note that predictive models like UNIFAC and COSMO-RS can provide more quantitative estimations of solubility, particularly when experimental data is scarce.[17]

Experimental Determination of Solubility: A Validated Protocol

Given the limited availability of public quantitative solubility data for 1,2,4-Trichloro-5-fluorobenzene, an experimental approach is often necessary. The following protocol provides a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

1,2,4-Trichloro-5-fluorobenzene (solute)

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow Diagram

Sources

- 1. 1,2,4-Trichloro-5-fluorobenzene | 400-04-4 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 1,2,4-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 123059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,4-trichloro-5-fluorobenzene | 400-04-4 [chemicalbook.com]

- 9. 1,2,4-trichloro-5-fluorobenzene CAS#: 400-04-4 [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. chem.ws [chem.ws]

- 12. youtube.com [youtube.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. fishersci.com [fishersci.com]

- 16. Fact sheet: 1,2,4-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1,2,4-Trichloro-5-fluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactive sites of 1,2,4-trichloro-5-fluorobenzene. The intricate interplay of the inductive and resonance effects of the four halogen substituents dictates the electron density distribution of the aromatic ring, thereby determining its reactivity profile. This document elucidates the theoretical principles governing this reactivity, predicts the favored sites of electrophilic and nucleophilic attack, and provides a practical experimental protocol for a representative nucleophilic aromatic substitution reaction. The insights presented herein are crucial for the strategic design of synthetic routes involving this versatile, polyhalogenated aromatic compound.

Introduction: The Unique Chemical Landscape of 1,2,4-Trichloro-5-fluorobenzene

1,2,4-Trichloro-5-fluorobenzene is a polysubstituted aromatic compound of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its utility stems from the nuanced reactivity imparted by the presence of four halogen atoms on the benzene ring. The chlorine and fluorine substituents, through their distinct electronic properties, create a unique chemical landscape, rendering the aromatic ring susceptible to both electrophilic and, more notably, nucleophilic attack under specific conditions.

Understanding the regioselectivity of reactions involving this substrate is paramount for its effective utilization in multi-step syntheses. This guide will delve into the electronic architecture of 1,2,4-trichloro-5-fluorobenzene to provide a predictive framework for its reactivity.

Electronic Structure and Reactivity: A Tale of Two Effects

The reactivity of any substituted benzene is governed by the cumulative electronic effects of its substituents. In the case of 1,2,4-trichloro-5-fluorobenzene, we must consider the inductive and resonance effects of three chlorine atoms and one fluorine atom.

-

Inductive Effect (-I): All halogen atoms are more electronegative than carbon and therefore exert a strong electron-withdrawing inductive effect.[1] This effect removes electron density from the aromatic ring through the sigma bond framework, leading to an overall deactivation of the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[2]

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic pi-system.[2] This electron-donating resonance effect increases the electron density at the ortho and para positions relative to the meta position.

For halogens, the inductive effect generally outweighs the resonance effect, resulting in net deactivation of the ring for EAS.[2] However, the resonance effect is crucial in directing incoming electrophiles to the ortho and para positions. In 1,2,4-trichloro-5-fluorobenzene, the combined -I effects of the four halogens render the ring significantly electron-deficient, making it a prime candidate for nucleophilic aromatic substitution (SNAr).

Predicting Electrophilic and Nucleophilic Sites

The strategic placement of the four halogen atoms on the benzene ring creates distinct regions of high and low electron density, which in turn determine the most probable sites for electrophilic and nucleophilic attack.

Electrophilic Attack: The Path of Least Resistance

Due to the strong deactivating nature of the four halogen substituents, electrophilic aromatic substitution on 1,2,4-trichloro-5-fluorobenzene requires harsh reaction conditions. The substitution will occur at the position that is least deactivated. The two available positions for substitution are C3 and C6.

To predict the favored site, we must consider the directing effects of the existing substituents:

-

Fluorine (at C5): Ortho, para-directing. It activates the C6 (ortho) and C2 (para, already substituted) positions.

-

Chlorine (at C1, C2, C4): Ortho, para-directing.

-

The Cl at C1 activates the C6 (ortho) and C4 (para, already substituted) positions.

-

The Cl at C2 activates the C1 (ortho, already substituted), C3 (ortho), and C5 (para, already substituted) positions.

-

The Cl at C4 activates the C3 (ortho) and C5 (ortho) positions, and the C1 (para, already substituted) position.

-

Considering these directing effects, the C6 position is activated by the ortho-directing fluorine at C5 and the ortho-directing chlorine at C1. The C3 position is activated by the ortho-directing chlorines at C2 and C4. The fluorine atom's stronger resonance effect compared to chlorine suggests that the C6 position, being ortho to fluorine, is the most likely site for electrophilic attack.

A relevant example is the nitration of the closely related 1,2,4-trichlorobenzene, which yields 1,2,4-trichloro-5-nitrobenzene, indicating that the position analogous to C5 in our target molecule is a primary site of electrophilic attack in the absence of the fluorine atom.[3] In our case, with the fluorine at C5, the electrophile is directed to the available ortho position, C6.

Caption: Potential sites for nucleophilic attack on 1,2,4-trichloro-5-fluorobenzene.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

The following is a representative protocol for the nucleophilic aromatic substitution of a polyhalogenated benzene with sodium methoxide, adapted from a procedure for a similar substrate. [4]This protocol can serve as a starting point for the reaction of 1,2,4-trichloro-5-fluorobenzene.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1,2,4-Trichloro-5-fluorobenzene | 199.43 | 1.0 | 199.4 mg |

| Sodium methoxide (25% in methanol) | 54.02 | 1.2 | 0.26 mL |

| Anhydrous Methanol | 32.04 | - | 5 mL |

| Diethyl ether | 74.12 | - | As needed |

| Saturated aqueous ammonium chloride | 53.49 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous magnesium sulfate | 120.37 | - | As needed |

Procedure

-

To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (5 mL) and sodium methoxide (1.2 mmol, 0.26 mL of a 25% solution in methanol) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature until the sodium methoxide is fully dissolved.

-

Add 1,2,4-trichloro-5-fluorobenzene (1.0 mmol, 199.4 mg) to the solution.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction (typically after several hours, as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired methoxy-substituted product.

Caption: Experimental workflow for the nucleophilic aromatic substitution of 1,2,4-trichloro-5-fluorobenzene.

Conclusion

The reactivity of 1,2,4-trichloro-5-fluorobenzene is a fascinating case study in the principles of physical organic chemistry. The powerful electron-withdrawing nature of the four halogen substituents deactivates the ring towards electrophilic attack, which will preferentially occur at the C6 position, directed by the ortho-para directing effects of the adjacent fluorine and chlorine atoms. Conversely, this electron deficiency renders the ring highly susceptible to nucleophilic aromatic substitution. The precise site of nucleophilic attack and the identity of the leaving group will be dictated by the stability of the intermediate Meisenheimer complex, with all four halogenated positions being potential sites of reaction. A thorough understanding of these reactivity patterns is essential for harnessing the synthetic potential of this valuable chemical building block.

References

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Pendidikan Kimia. (2015, August 24). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Retrieved from [Link]

Sources

Navigating the Unknown: An In-Depth Technical Guide to the Environmental Fate and Degradation of 1,2,4-Trichloro-5-fluorobenzene

A Note to the Reader: As a Senior Application Scientist, transparency is paramount. Publicly available scientific literature on the specific environmental fate and degradation of 1,2,4-trichloro-5-fluorobenzene is exceptionally limited. This guide, therefore, adopts a scientifically rigorous approach of predictive assessment. The environmental behavior of the structurally analogous compound, 1,2,4-trichlorobenzene, for which extensive data exists, will be used as a primary surrogate. Throughout this document, we will extrapolate the likely properties and degradation pathways of 1,2,4-trichloro-5-fluorobenzene, while also considering the potential influence of the additional fluorine substituent. This methodology allows for a robust, albeit inferred, understanding of its environmental profile.

Introduction: A Molecule of Interest with an Undefined Environmental Footprint

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning and mobility of a chemical are governed by its fundamental physicochemical properties. In the absence of direct experimental data for 1,2,4-trichloro-5-fluorobenzene, we present the known properties of 1,2,4-trichlorobenzene as a baseline, with expert commentary on the likely influence of the fluorine atom.

Table 1: Physicochemical Properties of 1,2,4-Trichlorobenzene (as a surrogate for 1,2,4-Trichloro-5-fluorobenzene)

| Property | Value for 1,2,4-Trichlorobenzene | Expected Influence of Fluorine on 1,2,4-Trichloro-5-fluorobenzene |

| Molecular Weight | 181.45 g/mol | Increased |

| Melting Point | 17 °C | Potentially altered |

| Boiling Point | 213 °C | Likely similar or slightly higher |

| Vapor Pressure | 0.46 mm Hg at 25°C | Likely lower, decreasing volatility |

| Water Solubility | 30-49 mg/L | Likely lower, increasing hydrophobicity |

| Log Kow (Octanol-Water Partition Coefficient) | 4.02 | Likely higher, indicating greater potential for bioaccumulation |

| Henry's Law Constant | 1.42 x 10-3 atm-m3/mol | Likely lower, reducing the tendency to partition from water to air |

Data for 1,2,4-Trichlorobenzene sourced from various public databases.

Expert Insights: The addition of a highly electronegative fluorine atom is expected to increase the molecule's hydrophobicity and decrease its volatility compared to 1,2,4-trichlorobenzene. This would translate to a greater tendency to adsorb to soil and sediment, and a lower likelihood of volatilizing from water or soil surfaces. The increased Log Kow suggests a higher potential for bioaccumulation in fatty tissues of organisms.

Abiotic Degradation: The Role of Light and Water

Abiotic degradation pathways, including photolysis and hydrolysis, are critical in determining the persistence of a chemical in the environment.

Photolysis

Direct photolysis of chlorinated aromatic compounds in the atmosphere is generally not a significant degradation pathway.[2] Instead, atmospheric degradation is primarily driven by reactions with photochemically generated hydroxyl radicals (•OH). For 1,2,4-trichlorobenzene, the estimated atmospheric half-life due to this reaction is approximately 38 days.[2]

In aquatic systems, the presence of photosensitizing agents in sunlit surface waters can promote photoreductive dechlorination.[2] It is plausible that 1,2,4-trichloro-5-fluorobenzene would undergo similar degradation processes. The strong carbon-fluorine (C-F) bond, however, is generally more resistant to cleavage than carbon-chlorine (C-Cl) bonds, suggesting that initial degradation would likely involve the removal of chlorine atoms.

Hydrolysis

Hydrolysis is not considered a significant environmental fate process for trichlorobenzenes.[2] The hydrolysis half-life of 1,2,4-trichlorobenzene at neutral pH and 25°C is reported to be 3.4 years.[2] Given the stability of the aryl-halide bonds, it is highly probable that 1,2,4-trichloro-5-fluorobenzene would exhibit similar recalcitrance to hydrolysis under typical environmental conditions.

Biotic Degradation: The Microbial Response

The biodegradation of halogenated benzenes is highly dependent on the prevailing redox conditions. Generally, these compounds are resistant to aerobic degradation, with persistence increasing with the degree of halogenation.[2]

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of chlorinated benzenes is typically slow.[2] The initial step often involves the action of dioxygenase enzymes to introduce hydroxyl groups onto the aromatic ring, leading to the formation of a catechol derivative. This is then followed by ring cleavage.

For 1,2,4-trichlorobenzene, aerobic degradation is slow and may require long acclimation periods for microbial populations.[2] The primary degradation products identified are 2,4-, 2,5-, and 3,4-dichlorophenol.[2] It is conceivable that aerobic microorganisms capable of degrading 1,2,4-trichlorobenzene could also transform 1,2,4-trichloro-5-fluorobenzene, likely initiating the process through dioxygenase attack. The presence of the fluorine atom may, however, hinder or alter the regioselectivity of the enzymatic attack.

Experimental Protocol: Aerobic Biodegradation Assessment in Soil

-

Soil Collection and Preparation:

-

Collect soil from a site with a history of industrial contamination to increase the likelihood of containing adapted microbial populations.

-

Sieve the soil (2 mm mesh) to remove large debris and homogenize.

-

Characterize the soil for pH, organic matter content, and microbial biomass.

-

-

Microcosm Setup:

-

In amber glass vials, combine 10 g of soil with 20 mL of a mineral salts medium.

-

Spike the microcosms with a solution of 1,2,4-trichloro-5-fluorobenzene in a minimal amount of a suitable solvent (e.g., methanol) to achieve the target concentration (e.g., 10-50 mg/kg).

-

Include sterile controls (autoclaved soil) to account for abiotic losses and positive controls with a readily biodegradable compound.

-

Seal the vials with Teflon-lined septa and incubate in the dark at a constant temperature (e.g., 25°C) with shaking.

-

-

Sampling and Analysis:

-

At regular intervals, sacrifice triplicate microcosms from each treatment group.

-

Extract the soil with an appropriate solvent (e.g., hexane/acetone mixture).

-

Analyze the extracts for the parent compound and potential transformation products using Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Interpretation:

-

Plot the concentration of 1,2,4-trichloro-5-fluorobenzene over time to determine the degradation rate and half-life.

-

Identify and quantify any detected metabolites to elucidate the degradation pathway.

-

Anaerobic Biodegradation

Under anaerobic conditions, particularly methanogenic environments, reductive dechlorination is the primary biodegradation mechanism for highly chlorinated benzenes.[2] This process involves the sequential removal of chlorine atoms, leading to the formation of less chlorinated congeners. For 1,2,4-trichlorobenzene, complete degradation has been observed in methanogenic cultures, with 1,4-dichlorobenzene and monochlorobenzene identified as major byproducts.[2]

It is highly likely that 1,2,4-trichloro-5-fluorobenzene would also be susceptible to reductive dechlorination under anaerobic conditions. Due to the higher strength of the C-F bond compared to the C-Cl bond, the chlorine atoms would be preferentially removed.

Diagram: Postulated Anaerobic Degradation Pathway

Caption: Postulated anaerobic degradation of 1,2,4-trichloro-5-fluorobenzene.

Environmental Mobility and Partitioning

The environmental mobility of 1,2,4-trichloro-5-fluorobenzene will be dictated by its tendency to partition between air, water, soil, and biota.

-

Atmosphere: Due to its likely low vapor pressure, significant atmospheric concentrations are not expected, except in areas of direct release.[3] Atmospheric transport over long distances is possible, given its probable persistence.[2]

-

Water: In aquatic systems, it is expected to have low water solubility and a strong tendency to adsorb to suspended solids and sediment.[2] Volatilization from water surfaces is likely to be a slow process.[3]

-

Soil and Sediment: Due to its predicted high hydrophobicity, 1,2,4-trichloro-5-fluorobenzene is expected to be largely immobile in soil and to partition strongly to sediment in aquatic environments.[2] Leaching to groundwater would be limited in soils with moderate to high organic carbon content.

-

Biota: The inferred high Log Kow suggests a significant potential for bioaccumulation in aquatic organisms.[4]

Diagram: Environmental Fate and Transport Workflow

Caption: Conceptual workflow of environmental fate and transport.

Conclusion and Future Research Directions

This technical guide provides a predictive assessment of the environmental fate and degradation of 1,2,4-trichloro-5-fluorobenzene based on the well-studied surrogate, 1,2,4-trichlorobenzene, and fundamental chemical principles. It is anticipated that this compound will be persistent in the environment, with a strong tendency to partition to soil, sediment, and biota. Abiotic degradation is expected to be slow, while biotic degradation will likely proceed via reductive dechlorination under anaerobic conditions.

The significant data gap for 1,2,4-trichloro-5-fluorobenzene underscores the critical need for empirical research. Future studies should focus on:

-

Determination of Physicochemical Properties: Experimental measurement of water solubility, vapor pressure, and Log Kow is essential for accurate environmental modeling.

-

Biodegradation Studies: Conducting both aerobic and anaerobic biodegradation studies with enriched microbial cultures and environmental microcosms will elucidate the primary degradation pathways and rates.

-

Identification of Transformation Products: Characterizing the metabolites formed during degradation is crucial for a complete environmental risk assessment.

By addressing these research needs, the scientific community can move from a predictive to a definitive understanding of the environmental fate of 1,2,4-trichloro-5-fluorobenzene.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (Date not specified). Toxicological Profile for Trichlorobenzenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (Date not specified). 1,2,4-Trichlorobenzene. PubChem Compound Summary for CID 13. Retrieved from [Link]

-

Eawag. (2004, June 7). 1,2,4-Trichlorobenzene (an/aerobic) Pathway Map. Eawag-BBD. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (1981, August). An Exposure and Risk Assessment for 1,2,4-Trichlorobenzene. Retrieved from [Link]

-

Environment and Climate Change Canada. (Date not specified). Fact sheet: 1,2,4-trichlorobenzene. Retrieved from [Link]

- Google Patents. (Date not specified). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

-

National Center for Biotechnology Information. (Date not specified). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). PMC. Retrieved from [Link]

-

ResearchGate. (Date not specified). Degradation of 1,2,4-Trichloro- and 1,2,4,5-Tetrachlorobenzene by Pseudomonas Strains. Retrieved from [Link]

-